molecular formula C17H19ClN2O4S B3552080 N-(3-chlorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide

N-(3-chlorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide

Cat. No. B3552080
M. Wt: 382.9 g/mol
InChI Key: KSYIUXWYZFIVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. CI-994 has been shown to have potential therapeutic effects in cancer, neurodegenerative diseases, and other conditions.

Scientific Research Applications

N-(3-chlorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide has been extensively studied for its potential therapeutic effects in cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to radiation and chemotherapy. This compound has also been investigated for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to increase histone acetylation and improve cognitive function in animal models of these diseases.

Mechanism of Action

N-(3-chlorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide inhibits HDACs by binding to the active site of the enzyme and preventing it from removing acetyl groups from histone proteins. This leads to an increase in histone acetylation and a more open chromatin structure, allowing for increased gene transcription. This compound has also been shown to inhibit the activity of other enzymes such as DNA methyltransferases and protein kinases, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on histone acetylation and gene transcription, this compound has been shown to have other biochemical and physiological effects. It can induce cell cycle arrest, increase the expression of pro-apoptotic genes, and decrease the expression of anti-apoptotic genes. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body).

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been extensively studied and its mechanism of action is well understood. However, this compound also has some limitations. It has low selectivity for specific HDAC isoforms, which may limit its therapeutic potential. It can also have off-target effects on other enzymes and proteins, which may complicate data interpretation.

Future Directions

There are several future directions for the study of N-(3-chlorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide. One direction is to develop more selective HDAC inhibitors that target specific isoforms. This may lead to improved therapeutic efficacy and fewer side effects. Another direction is to investigate the use of this compound in combination with other therapies such as radiation and chemotherapy. Finally, the potential use of this compound in other diseases such as inflammatory disorders and viral infections should be explored.

properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-12(2)20-25(22,23)16-8-6-15(7-9-16)24-11-17(21)19-14-5-3-4-13(18)10-14/h3-10,12,20H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYIUXWYZFIVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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